

An In-Depth Technical Guide to Cbz-Aminomalonic Acid: Structure, Nomenclature, and Synthesis

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Compound of Interest

2-
Compound Name: (((Benzyloxy)carbonyl)amino)malonic acid
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cbz-aminomalonic acid, a key building block in synthetic organic chemistry, particularly in the design and synthesis of modified amino acids and peptides. This document details its structure, nomenclature, physicochemical properties, and a representative experimental protocol for its synthesis.

Introduction

Cbz-aminomalonic acid, systematically known as 2-[(benzyloxy)carbonylamino]propanedioic acid, is a derivative of aminomalonic acid. The introduction of the carboxybenzyl (Cbz or Z) protecting group to the amino moiety of aminomalonic acid allows for selective chemical transformations at the carboxylic acid functionalities. The Cbz group, a cornerstone in peptide chemistry since its introduction by Bergmann and Zervas, provides robust protection of the amine under a variety of reaction conditions, yet can be readily removed under specific, mild conditions. This makes Cbz-aminomalonic acid a valuable intermediate for the synthesis of complex amino acid derivatives and other pharmacologically relevant molecules.

Structure and Nomenclature

The structural integrity of Cbz-aminomalonic acid is fundamental to its reactivity and utility.

Chemical Structure:

Caption: Chemical structure of 2-[(benzyloxy)carbonylamino]propanedioic acid.

Nomenclature:

- Systematic IUPAC Name: 2-[(benzyloxy)carbonylamino]propanedioic acid
- Common Names: Cbz-aminomalonic acid, N-Cbz-aminomalonic acid, N-Carbobenzyloxy-aminomalonic acid
- CAS Registry Number: 76387-79-6

Physicochemical Properties

A summary of the key physicochemical properties of Cbz-aminomalonic acid is provided in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |
|--------------------|---|-----------|
| Molecular Formula | C ₁₁ H ₁₁ NO ₆ | - |
| Molecular Weight | 253.21 g/mol | - |
| Appearance | White crystalline powder | [1] |
| Melting Point | 144-145 °C | |
| Storage Conditions | Store in a cool, dry, and dark place | [1] |

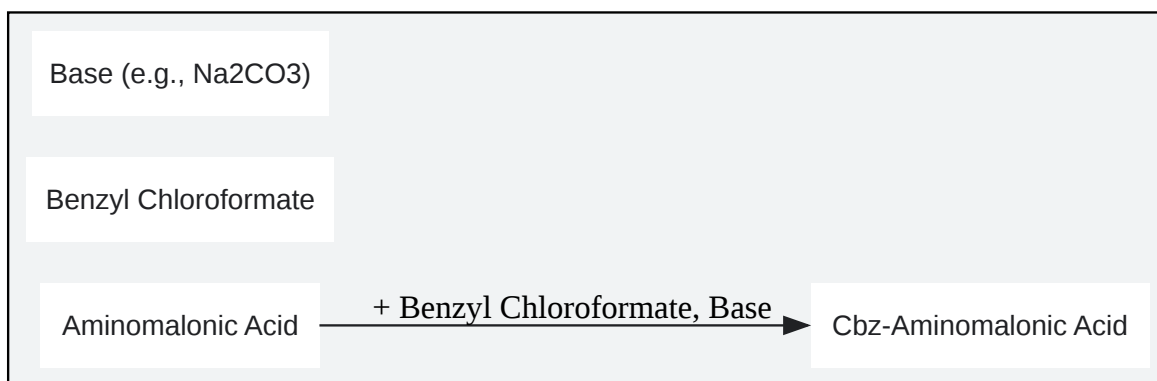
Synthesis of Cbz-Aminomalonic Acid

The synthesis of Cbz-aminomalonic acid typically involves the protection of the amino group of aminomalonic acid using benzyl chloroformate under basic conditions. This reaction, a variation

of the Schotten-Baumann reaction, is a standard procedure for introducing the Cbz protecting group.

Reaction Scheme:

Figure 2. Synthesis of Cbz-Aminomalonic Acid



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Caption: General reaction scheme for the synthesis of Cbz-aminomalonic acid.

Experimental Protocol: Synthesis of Cbz-Aminomalonic Acid

This protocol is a representative procedure for the synthesis of Cbz-aminomalonic acid.

Materials:

- Aminomalonic acid
- Benzyl chloroformate (Cbz-Cl)
- Sodium carbonate (Na_2CO_3)
- Diethyl ether
- Hydrochloric acid (HCl), 1 M
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water

Procedure:

- Dissolution: In a round-bottom flask, dissolve aminomalonic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution in an ice bath to maintain a temperature below 5 °C.
- Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise. It is crucial to maintain the temperature below 5 °C during the addition to minimize side reactions.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
- Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
- Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by the dropwise addition of 1 M HCl. The product, Cbz-aminomalonic acid, will precipitate out of the solution.

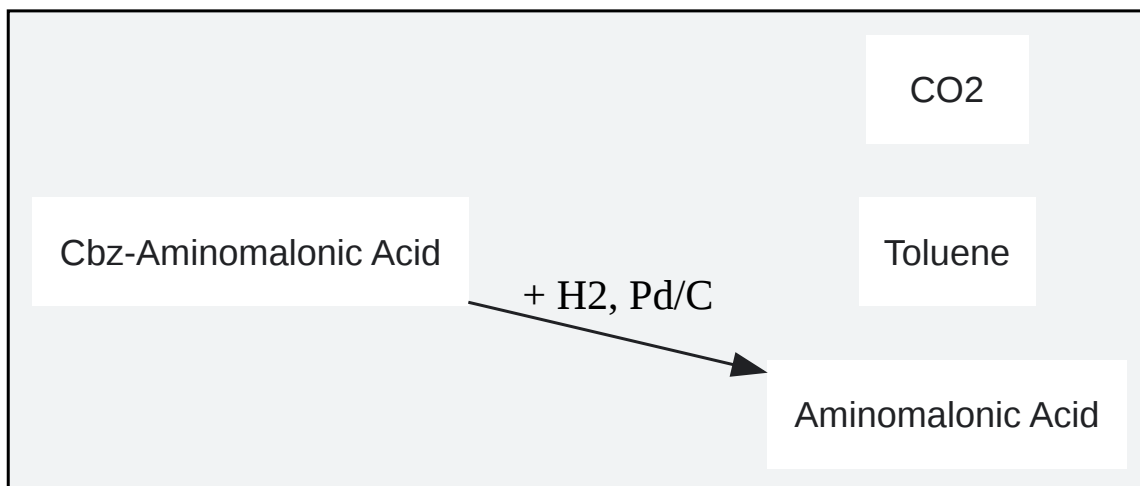
- **Extraction:** Extract the precipitated product with ethyl acetate (3 x volume of the aqueous layer).
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Cbz-aminomalonic acid.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure Cbz-aminomalonic acid as a white crystalline solid.

Deprotection of the Cbz Group

The removal of the Cbz group is a critical step to liberate the free amine for subsequent reactions. The most common and effective method for Cbz deprotection is catalytic hydrogenation.

Deprotection Scheme:

Figure 3. Deprotection of Cbz-Aminomalonic Acid



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Caption: Catalytic hydrogenation for the removal of the Cbz protecting group.

Experimental Protocol: Catalytic Hydrogenation

Materials:

- Cbz-aminomalonic acid
- Palladium on carbon (10% Pd/C)
- Methanol or Ethanol

- Hydrogen gas (H_2)

Procedure:

- Setup:** Dissolve Cbz-aminomalonic acid (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.
- Catalyst Addition:** Carefully add the 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
- Hydrogenation:** Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
- Reaction:** Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up:** Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Isolation:** Concentrate the filtrate under reduced pressure to yield the deprotected aminomalonic acid.

Conclusion

Cbz-aminomalonic acid is a versatile and valuable reagent in organic synthesis. Its well-defined structure and the reliable chemistry of the Cbz protecting group make it an ideal starting material for the synthesis of a wide range of complex molecules, including non-natural amino acids and peptide analogs. The experimental protocols provided in this guide offer a solid foundation for the synthesis and manipulation of this important chemical entity, empowering researchers and scientists in their drug discovery and development endeavors.

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References

- 1. spectrabase.com [spectrabase.com]
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